molecular formula C11H17N3O2 B8725662 N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide

N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide

Cat. No.: B8725662
M. Wt: 223.27 g/mol
InChI Key: ZGUPIFVZBAAPNI-UHFFFAOYSA-N
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Description

N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide is an organic compound with a complex structure that includes an amino group, a methoxy group, and a dimethylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-amino-4-methoxybenzoic acid.

    Amidation: The carboxylic acid group is converted to an amide using dimethylamine under appropriate conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.

    Automation: Employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N1-[3-amino-4-(methyloxy)phenyl]-N2,N2-dimethylacetamide
  • N1-[3-amino-4-(methyloxy)phenyl]-N2,N2-dimethylpropionamide

Uniqueness

N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide is unique due to its specific structural features, such as the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C11H17N3O2/c1-14(2)7-11(15)13-8-4-5-10(16-3)9(12)6-8/h4-6H,7,12H2,1-3H3,(H,13,15)

InChI Key

ZGUPIFVZBAAPNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=CC(=C(C=C1)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl [5-[(N,N-dimethylglycyl)amino]-2-(methyloxy)phenyl]carbamate (0.44 g, 1.36 mmol) and trifluoroacetic acid (1.55 g, 13.6 mmol, Aldrich) in dichloromethane (50 mL) was stirred overnight at room temperature. The crude reaction was diluted with dichloromethane (100 mL), washed with saturated NaHCO3 (100 mL), evaporated under reduced pressure, and dried under high vacuum to provide N1-[3-amino-4-(methyloxy)phenyl]-N2,N2-dimethylglycinamide (0.29 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.22 (s, 6H) 2.99 (s, 2 H) 3.80 (s, 3 H) 5.29 (s, 2 H) 6.68-6.74 (m, 1 H) 7.03 (d, J=8.61 Hz, 1H) 7.22 (d, J=2.38 Hz, 1 H) 9.49 (s, 1 H). ESIMS (M+H)+=224.
Name
1,1-dimethylethyl [5-[(N,N-dimethylglycyl)amino]-2-(methyloxy)phenyl]carbamate
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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